molecular formula C14H14N2O3 B11983686 N'-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide

N'-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide

Cat. No.: B11983686
M. Wt: 258.27 g/mol
InChI Key: FYOSVRCALVWUKM-OQLLNIDSSA-N
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Description

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is a Schiff base compound derived from the condensation of 2-hydroxyacetophenone and 2-methyl-3-furohydrazide. Schiff bases are known for their versatility and have been extensively studied for their wide range of biological activities and coordination chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-methyl-3-furohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from ethanol to obtain pure N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide involves its ability to form complexes with metal ions. The Schiff base moiety can coordinate with metal ions through its nitrogen and oxygen atoms, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as inhibiting enzyme activity or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is unique due to its furohydrazide moiety, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its ability to form stable complexes with metal ions and contributes to its biological activities .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-9(11-5-3-4-6-13(11)17)15-16-14(18)12-7-8-19-10(12)2/h3-8,17H,1-2H3,(H,16,18)/b15-9+

InChI Key

FYOSVRCALVWUKM-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2O

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2O

solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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